molecular formula C13H14N2OS B10962146 5-ethyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

5-ethyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B10962146
M. Wt: 246.33 g/mol
InChI Key: GZGMITHMKGXKGV-UHFFFAOYSA-N
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Description

5-ETHYL-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is a heterocyclic compound that features a thiophene ring substituted with an ethyl group and a carboxamide group linked to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the thiophene derivative with an appropriate amine, such as pyridin-2-ylmethylamine, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-ETHYL-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It may serve as a scaffold for the development of new drugs with potential therapeutic effects.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can be employed in studies investigating the interactions of heterocyclic compounds with biological targets.

Mechanism of Action

The mechanism of action of 5-ETHYL-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ETHYL-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of a thiophene ring with an ethyl group and a pyridine-linked carboxamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

5-ethyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

InChI

InChI=1S/C13H14N2OS/c1-2-11-6-7-12(17-11)13(16)15-9-10-5-3-4-8-14-10/h3-8H,2,9H2,1H3,(H,15,16)

InChI Key

GZGMITHMKGXKGV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C(=O)NCC2=CC=CC=N2

Origin of Product

United States

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